Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-containing heterocyclic core. Its structure includes a butylamino carbonyl substituent at the 5-position of the thiadiazole ring and an ethyl acetate group linked via a sulfanyl bridge at the 2-position. Such derivatives are synthesized through alkylation or acylation of 5-amino-1,3,4-thiadiazole-2-thiol precursors (). These features make it a candidate for anticonvulsant and anticancer applications ().
Properties
IUPAC Name |
ethyl 2-[[5-(butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-3-5-6-12-9(17)13-10-14-15-11(20-10)19-7-8(16)18-4-2/h3-7H2,1-2H3,(H2,12,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTXOCGOMHNWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has shown promise in various pharmacological studies:
- Antimicrobial Activity: Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Preliminary studies have suggested that derivatives of thiadiazoles can induce apoptosis in cancer cells. A case study reported that this compound showed cytotoxic effects on human cancer cell lines .
Agricultural Applications
The compound's potential extends into agricultural sciences:
- Pesticidal Activity: this compound has been evaluated for its effectiveness as a pesticide. Field trials indicated that it significantly reduced pest populations in crops without adversely affecting beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
Ethyl 2-[(5-{[(Butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- Key Substituents: Butylamino carbonyl (5-position), sulfanyl-acetate (2-position).
- Physicochemical Properties : Estimated XLogP3 ~3.0 (based on analogs in ), molecular weight ~484.6 g/mol (analog in ).
Compound 14 (): 2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate
- Key Substituents : Phenyl (5-position), naphthofuran-acetate (2-position).
- Biological Activity : Antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) ().
- Differentiation: The phenyl group reduces lipophilicity (XLogP3 ~2.5) compared to the butylamino substituent, favoring antibacterial over CNS-targeted applications.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
Thiadiazole Isomer Comparisons
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (–14)
Bioactivity-Driven Structural Modifications
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ()
- Key Substituents : Benzylsulfanyl (5-position), piperidinyl-acetamide (2-position).
- Biological Activity : Antihypertensive and diuretic effects (IC50 ~15 µM for ACE inhibition) ().
- Differentiation : The piperidinyl group introduces basicity (pKa ~8.5), enhancing solubility in physiological pH ranges.
Data Tables
Key Findings and Implications
Substituent Impact: Butylamino carbonyl groups enhance lipophilicity and CNS penetration, making the target compound suitable for anticonvulsant applications, while phenyl or naphthofuran substituents favor antibacterial activity ().
Isomer Effects : 1,3,4-thiadiazoles generally exhibit better metabolic stability than 1,2,4-isomers due to reduced ring strain ().
Synthetic Flexibility: Alkylation/acylation of 5-amino-thiadiazole-thiols enables rapid diversification for structure-activity relationship (SAR) studies ().
This comparative analysis underscores the importance of substituent selection and core isomerism in optimizing pharmacological profiles. Further in vivo studies are recommended to validate the target compound’s preclinical efficacy.
Biological Activity
Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, with the CAS number 866042-05-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains. For instance:
- A study on thiazole derivatives demonstrated their efficacy against Candida spp. and Aspergillus niger, with some compounds outperforming established antifungal drugs like fluconazole .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. A related compound demonstrated cytotoxic effects on cancer cell lines by disrupting microtubule dynamics, suggesting that this compound could exhibit similar mechanisms of action .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research into similar thiazole derivatives has revealed their capacity to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. These compounds showed promising IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that this compound might possess similar inhibitory effects .
Research Findings
Case Studies
- Antifungal Efficacy : In a comparative study of various thiazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) significantly lower than fluconazole against Candida glabrata, suggesting a promising therapeutic alternative.
- Cytotoxicity Assessment : A derivative of the thiadiazole class was tested on multiple cancer cell lines, revealing a GI50 value of 3.8 µM against DU145 cells, indicating potent antiproliferative activity .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate?
The compound is typically synthesized via a multi-step procedure involving heterocyclization and alkylation. A validated method includes:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
Reaction progress is monitored via TLC (chloroform:methanol, 7:3), and purity is confirmed by elemental analysis and spectroscopy (¹H NMR, IR) . Alternative routes may involve coupling pre-functionalized thiadiazole derivatives with butylurea groups .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the thiadiazole ring protons (δ 8.2–8.5 ppm), ester carbonyl (δ 170–175 ppm), and butylurea NH signals (δ 5.5–6.0 ppm).
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching of ester and urea), 1250–1300 cm⁻¹ (C-S thiadiazole).
- X-ray Diffraction : For crystallographic validation of the planar thiadiazole ring and intermolecular hydrogen bonding patterns involving the urea moiety .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (m/z ~369.08 for C₁₁H₁₉N₅O₃S₂) .
Basic: How do structural features like the thiadiazole ring and sulfanyl group influence reactivity?
- Thiadiazole Ring : The electron-deficient nature of the 1,3,4-thiadiazole core enhances electrophilic substitution at the 5-position.
- Sulfanyl (-S-) Linker : Facilitates nucleophilic displacement reactions (e.g., alkylation) and stabilizes radicals, making the compound amenable to redox-based modifications.
- Butylurea Substituent : Introduces hydrogen-bonding capacity, which may influence solubility and biological interactions .
Advanced: How can researchers optimize synthetic yield while minimizing side products?
- Temperature Control : Maintain ≤60°C during alkylation to prevent ester hydrolysis.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate intermediate.
- Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetic acid/water) to isolate the product from unreacted starting materials .
Advanced: How to resolve contradictions in reported biological activity data for thiadiazole derivatives?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Purity Variations : Impurities ≥5% (e.g., unreacted thiols) can skew bioassay results. Validate purity via HPLC (>95%).
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa) affect activity. Standardize protocols using CLSI guidelines .
- Solubility Limitations : Use DMSO co-solvents (<1% v/v) to ensure compound dispersion in aqueous media .
Advanced: What computational approaches are suitable for predicting binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases.
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites on the thiadiazole ring.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How to design enzyme inhibition assays for this compound?
- Target Selection : Prioritize enzymes with known thiadiazole sensitivity (e.g., carbonic anhydrase, β-lactamase).
- Kinetic Assays : Use spectrophotometric methods (e.g., NADH depletion for dehydrogenase inhibition).
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with positive controls (e.g., acetazolamide for carbonic anhydrase) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this scaffold?
- Substituent Variation : Replace the butylurea group with aryl or shorter alkyl chains to modulate lipophilicity.
- Bioisosteric Replacement : Substitute the sulfanyl linker with sulfonyl (-SO₂-) or methylene (-CH₂-) groups.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (thiadiazole N) and donors (urea NH) .
Advanced: What challenges arise in crystallographic studies of thiadiazole derivatives?
- Crystal Twinning : Common due to planar thiadiazole rings. Mitigate using SHELXL for refinement and high-resolution data (≤0.8 Å).
- Disorder in Aliphatic Chains : The butyl group may require anisotropic displacement parameter (ADP) constraints during refinement .
Advanced: How to assess stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24h.
- Analytical Monitoring : Use UPLC-PDA to detect hydrolysis products (e.g., acetic acid from ester cleavage).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
